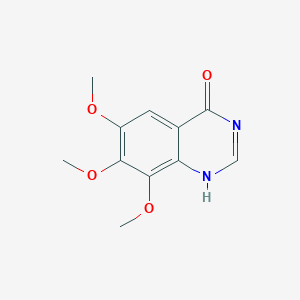

6,7,8-trimethoxyquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6,7,8-trimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456970 | |

| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-19-0 | |

| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6,7,8-Trimethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(3H)-one and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. This technical guide focuses on the chemical properties of a specific, polysubstituted derivative: 6,7,8-trimethoxyquinazolin-4(3H)-one . While direct experimental data for this particular compound is limited in publicly accessible literature, this document compiles available information on its synthesis, predicted chemical properties, and potential biological significance by drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers interested in the synthesis and exploration of novel quinazolinone-based therapeutic agents.

Chemical Properties and Synthesis

The chemical structure of this compound is characterized by a quinazolin-4(3H)-one core with three methoxy groups at positions 6, 7, and 8. The presence of these electron-donating methoxy groups is expected to influence the electron density of the aromatic ring system, thereby affecting its reactivity and biological interactions.

Synthesis Pathway

A plausible and efficient synthetic route to this compound commences from the readily available natural product, gallic acid. The synthesis involves a multi-step process, which is a common strategy for the preparation of polysubstituted quinazolinones. The key intermediate, 6,7,8-trimethoxy-4-chloroquinazoline, is synthesized from this compound, highlighting the importance of the title compound as a synthetic precursor.[1]

A proposed synthetic workflow is outlined below:

Experimental Protocols (Hypothetical)

Based on general synthetic methodologies for quinazolinones, the following protocols can be proposed for the synthesis of this compound.

Protocol 1: Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classical and versatile method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide.[2]

-

Reaction Setup: A mixture of 2-amino-3,4,5-trimethoxybenzoic acid (1 equivalent) and formamide (excess, e.g., 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford this compound.

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the quinazolinone ring would appear as singlets due to the substitution pattern. Protons of the three methoxy groups would resonate as distinct singlets in the upfield region (typically δ 3.8-4.0 ppm). The N-H proton of the lactam would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The spectrum would show characteristic signals for the carbonyl carbon (C4) around δ 160-165 ppm and the C2 carbon around δ 145-150 ppm. Aromatic carbons would appear in the range of δ 100-150 ppm, with carbons attached to methoxy groups showing characteristic shifts. The carbons of the methoxy groups would be observed around δ 55-60 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the lactam group would be expected around 1670-1690 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. C-O stretching bands for the methoxy groups would appear in the range of 1000-1300 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₂O₄). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the quinazolinone ring. |

Potential Biological Activity and Signaling Pathways

Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities are attributed to their ability to inhibit key enzymes in cellular signaling pathways. Given the structural similarities to known bioactive quinazolinones, this compound is a promising candidate for drug discovery efforts.

Inhibition of Tyrosine Kinases

A significant number of quinazoline-based compounds have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. The dysregulation of these kinases is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3][4] Approved drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core. It is plausible that this compound could serve as a scaffold for the development of novel EGFR inhibitors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline derivatives have been identified as potent VEGFR inhibitors.[5][6]

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various human cancers. Several quinazoline derivatives have been reported as inhibitors of this pathway, suggesting that this compound or its derivatives could also target components of this cascade.[7][8]

A hypothesized signaling pathway inhibition by a derivative of this compound is depicted below:

Conclusion

This compound is a promising, yet underexplored, derivative of the versatile quinazolinone scaffold. Its synthesis from readily available starting materials and its structural similarity to known bioactive compounds make it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and highlights its potential as a precursor for the development of novel therapeutic agents, particularly in the area of oncology. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6,7,8-trimethoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available natural product, gallic acid. This document details the multi-step synthesis, including experimental protocols, quantitative data, and key mechanistic diagrams to support research and development in this area.

Synthetic Strategy Overview

The synthesis of this compound from gallic acid is a multi-step process that involves the initial protection of the hydroxyl groups, followed by the strategic introduction of a nitrogen-containing functional group and subsequent cyclization to form the desired quinazolinone core. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key product specifications.

Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid

The initial step involves the exhaustive methylation of the three hydroxyl groups of gallic acid to yield 3,4,5-trimethoxybenzoic acid. This is a crucial transformation to protect the reactive phenolic groups and set the stage for subsequent reactions.

Experimental Protocol:

A solution of sodium hydroxide (8 g) in water (50 ml) is prepared in a round-bottom flask. To this, gallic acid (5 g) is added, and the mixture is shaken until the acid completely dissolves. Subsequently, dimethyl sulfate (6.7 ml) is added, and the reaction mixture is stirred for one hour, maintaining the temperature below 30-35°C. The flask is then equipped with a reflux condenser and heated to reflux for two hours. To saponify the resulting ester, a solution of sodium hydroxide (2 g) in water (3 ml) is added, and the mixture is refluxed for an additional two hours. After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a mixture of ethanol and water to afford pure 3,4,5-trimethoxybenzoic acid.

| Parameter | Value | Reference(s) |

| Starting Material | Gallic Acid | [1] |

| Key Reagents | Dimethyl Sulfate, Sodium Hydroxide | [1] |

| Solvent | Water, Ethanol | [1] |

| Reaction Time | ~4 hours | [1] |

| Yield | High | [1] |

| Melting Point | 171-173 °C | |

| Appearance | White crystalline powder |

Step 2: Nitration of 3,4,5-Trimethoxybenzoic Acid

This step introduces a nitro group at the C2 position of the benzene ring, ortho to the carboxylic acid group. This is a key step in introducing the nitrogen functionality required for the quinazolinone ring. Due to the activating nature of the three methoxy groups, careful control of reaction conditions is essential to achieve selective mono-nitration.

Experimental Protocol (Representative):

In a flask immersed in an ice-salt bath, 3,4,5-trimethoxybenzoic acid is dissolved in concentrated sulfuric acid at a temperature below 0°C. A pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C. After the addition is complete, the reaction is stirred at this low temperature for an additional period. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 2-nitro-3,4,5-trimethoxybenzoic acid. The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.

| Parameter | Value | Reference(s) |

| Starting Material | 3,4,5-Trimethoxybenzoic Acid | |

| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [2][3] |

| Reaction Temperature | 0-5 °C | [2][3] |

| Yield | Moderate to High | |

| Appearance | Pale yellow solid |

Step 3: Reduction of 2-Nitro-3,4,5-trimethoxybenzoic Acid

The nitro group introduced in the previous step is reduced to an amino group to furnish 2-amino-3,4,5-trimethoxybenzoic acid, the direct precursor for the quinazolinone ring system.

Experimental Protocol (Representative):

The 2-nitro-3,4,5-trimethoxybenzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, for instance, 10% palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-3,4,5-trimethoxybenzoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Nitro-3,4,5-trimethoxybenzoic Acid | |

| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen Gas | |

| Solvent | Ethanol or Acetic Acid | |

| Reaction Time | Variable (typically a few hours) | |

| Yield | High | |

| Appearance | Off-white to light brown solid |

Step 4: Cyclization to this compound

The final step involves the cyclization of 2-amino-3,4,5-trimethoxybenzoic acid with a suitable one-carbon source, such as formamide, to construct the quinazolinone ring system. This reaction is a variation of the Niementowski quinazolinone synthesis.

Experimental Protocol:

A mixture of 2-amino-3,4,5-trimethoxybenzoic acid and an excess of formamide is heated at a high temperature (typically 150-180°C) for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to give the final product, this compound.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Amino-3,4,5-trimethoxybenzoic Acid | |

| Key Reagents | Formamide | [4] |

| Reaction Temperature | 150-180 °C | [4] |

| Yield | Good | |

| Appearance | Crystalline solid | |

| Molecular Formula | C₁₁H₁₂N₂O₄ | |

| Molecular Weight | 236.22 g/mol |

Biological Context and Signaling Pathways

Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these activities stem from their ability to interact with key signaling pathways within cells. For instance, certain quinazolinone-based compounds are known inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The inhibition of the EGFR signaling pathway can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Conclusion

This technical guide outlines a feasible and well-documented synthetic route for this compound starting from gallic acid. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinazolinone derivatives for potential therapeutic applications. Further optimization of each synthetic step may be necessary to achieve higher yields and purity, and detailed spectroscopic analysis is recommended for the characterization of all intermediates and the final product.

References

Spectroscopic Analysis of 6,7,8-trimethoxyquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6,7,8-trimethoxyquinazolin-4(3H)-one. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted values and interpretation strategies based on the analysis of structurally similar quinazolinone derivatives. The methodologies detailed herein are standard for the structural elucidation of novel organic compounds and are intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of quinazolinone scaffolds and the electronic effects of the methoxy substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.5 | s | - |

| N³-H | 11.5 - 12.5 | br s | - |

| C⁶-OCH₃ | 3.8 - 4.0 | s | - |

| C⁷-OCH₃ | 3.8 - 4.0 | s | - |

| C⁸-OCH₃ | 3.8 - 4.0 | s | - |

| H-2 | 7.9 - 8.2 | s | - |

Solvent: DMSO-d₆ s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-4 | 160 - 165 |

| C-4a | 115 - 120 |

| C-5 | 100 - 105 |

| C-6 | 150 - 155 |

| C-7 | 150 - 155 |

| C-8 | 140 - 145 |

| C-8a | 145 - 150 |

| C⁶-OCH₃ | 55 - 60 |

| C⁷-OCH₃ | 55 - 60 |

| C⁸-OCH₃ | 55 - 60 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=N Stretch | 1600 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 236.09 | Molecular Ion |

| [M-CH₃]⁺ | 221.07 | Loss of a methyl radical |

| [M-CO]⁺ | 208.10 | Loss of carbon monoxide |

| [M-OCH₃]⁺ | 205.08 | Loss of a methoxy radical |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol:

-

Use the same sample prepared for ¹H NMR, or a more concentrated sample if needed.

-

Set up a proton-decoupled ¹³C NMR experiment.

-

Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio, which may take from 20 minutes to several hours depending on the sample concentration.[2]

-

Process the FID and reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

FTIR Spectroscopy Protocol:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

For Electron Ionization (EI-MS), a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) and injected into the mass spectrometer.

EI-MS Protocol:

-

Introduce the sample into the high vacuum of the mass spectrometer's ion source.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

Caption: Chemical Structure of this compound.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Solubility of 6,7,8-Trimethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinazolinone derivatives in common laboratory solvents, with a focus on 6,7,8-trimethoxyquinazolin-4(3H)-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the general solubility characteristics of the quinazolinone class of compounds, provides a detailed experimental protocol for determining solubility, and presents a workflow for this procedure.

Introduction to this compound

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The solubility of these compounds is a critical parameter in drug discovery and development, influencing their formulation, bioavailability, and efficacy in in-vitro and in-vivo studies. The structure of this compound, with its three methoxy groups, suggests a degree of lipophilicity that will significantly impact its solubility profile.

Solubility of Quinazolinone Derivatives in Common Laboratory Solvents

Qualitative Solubility:

Quinazolinone derivatives generally exhibit poor solubility in aqueous solutions due to their rigid, fused heterocyclic ring system and often lipophilic substituents[3]. Their solubility is typically pH-dependent, with increased solubility in acidic conditions where the basic nitrogen atoms in the quinazoline ring can be protonated[3].

A study on a synthesized quinazolinone derivative investigated its solubility in a wide range of solvents. The compound was tested in hydrochloric acid, sulfuric acid, sodium hydroxide, methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO, glacial acetic acid, n-hexane, cyclohexane, n-octanol, diethyl ether, benzene, toluene, and water[4]. While quantitative values were not provided, this indicates the broad range of solvents typically screened for this class of compounds.

Quantitative Solubility of Related Compounds:

Research on pyrazolo quinazoline derivatives has shown that their solubility is influenced by both the solvent and the temperature. In one study, the solubility of these derivatives was determined in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate at various temperatures[5]. The results indicated that solubility generally increases with temperature and was found to be greatest in DMF[5].

The following table summarizes the general solubility trends for quinazolinone derivatives based on available literature. It is important to note that these are generalizations, and the actual solubility of this compound should be experimentally determined.

| Solvent Class | Common Solvents | General Solubility of Quinazolinone Derivatives |

| Polar Aprotic | DMSO, DMF | Generally Good to High |

| Polar Protic | Water, Ethanol, Methanol | Generally Poor to Moderate |

| Nonpolar | Hexane, Toluene | Generally Poor |

| Ethers | THF, 1,4-Dioxane | Moderate |

| Esters | Ethyl Acetate | Moderate |

Table 1: General Solubility Trends of Quinazolinone Derivatives in Common Laboratory Solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and straightforward method for determining the solubility of a crystalline compound like this compound is the gravimetric method.[6][7][8] This method involves preparing a saturated solution of the compound, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatic shaker or water bath

-

Micropipette

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to a specific temperature (e.g., 25 °C) to allow the solution to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection:

-

Once equilibrium is reached, carefully allow the undissolved solid to settle.

-

Using a micropipette, withdraw a precise volume (e.g., 1 mL) of the clear supernatant, being careful not to disturb the solid at the bottom.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point. For high-boiling point solvents like DMSO, a vacuum oven is recommended.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, place the evaporation dish in an oven or vacuum desiccator to dry the solid residue to a constant weight.

-

Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solid by the volume of the supernatant collected.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Determining Solubility by the Gravimetric Method.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound have not been elucidated in the available literature, the broader class of quinazolinone derivatives is known to interact with various biological targets. For instance, some quinazolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways[9]. Others act as inhibitors of key enzymes in signaling cascades, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a critical target in cancer therapy[1][10]. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinazolinone core. Therefore, it is plausible that this compound may exhibit activity in similar pathways, a hypothesis that would require experimental validation.

The following diagram provides a generalized overview of a potential mechanism of action for a quinazolinone derivative as a kinase inhibitor, a common mode of action for this class of compounds.

Caption: Generalized Signaling Pathway for a Quinazolinone-based Kinase Inhibitor.

Conclusion

This technical guide has provided an overview of the solubility of this compound, drawing upon the known characteristics of the broader quinazolinone class of compounds. While specific quantitative solubility data for this compound is not currently available in the public domain, the provided experimental protocol for the gravimetric method offers a robust approach for its determination. Understanding the solubility of this and other quinazolinone derivatives is a fundamental requirement for advancing their study in medicinal chemistry and drug development. Further research to determine the precise solubility of this compound in a range of pharmaceutically relevant solvents is highly recommended.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cibtech.org [cibtech.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential Biological Activities of 6,7,8-Trimethoxyquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 6,7,8-trimethoxyquinazolin-4(3H)-one is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this compound based on the established activities of the broader quinazolin-4(3H)-one class of molecules and specific data from closely related trimethoxy-substituted quinazoline analogs. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4][5] The substitution pattern on the quinazolinone ring plays a crucial role in determining the specific biological targets and the overall pharmacological profile of the molecule. This guide focuses on the potential activities of this compound, a derivative with a unique trisubstitution pattern on its benzene ring. While direct studies on this specific compound are scarce, analysis of structurally similar analogs provides valuable insights into its likely therapeutic potential.

Potential Anticancer Activity

The most promising potential therapeutic application for this compound is in the field of oncology. This is inferred from studies on closely related 5,6,7-trimethoxyquinazoline derivatives, which have demonstrated significant anti-proliferative effects against various cancer cell lines.

Inferred Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway

Research on 4-substituted-5,6,7-trimethoxyquinazoline analogs points towards the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway as a primary mechanism of their anticancer action.[6][7] The ERK1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Inhibition of this pathway is a well-established strategy in cancer therapy.

The proposed mechanism involves the binding of the quinazoline derivative to a key kinase in the upstream signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR), which in turn prevents the phosphorylation and subsequent activation of ERK1/2.[6][7] The treatment of cancer cells with these compounds has been shown to almost completely inhibit EGF-induced phosphorylation of ERK1/2.[6]

Below is a diagram illustrating the proposed point of intervention of this compound analogs within the ERK1/2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 4. ujpronline.com [ujpronline.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6,7,8-Trimethoxyquinazolin-4(3H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide delineates the current understanding of the mechanism of action for 6,7,8-trimethoxyquinazolin-4(3H)-one, a member of the quinazolinone class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its probable biological activities based on the well-established pharmacology of structurally analogous quinazolinone derivatives. Quinazolinones are recognized primarily as potent inhibitors of protein kinases, particularly those involved in oncogenic signaling pathways. This guide provides an overview of the likely targeted pathways, quantitative data from closely related compounds, detailed experimental protocols for characterization, and visual representations of the core signaling cascades.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, with a significant focus on oncology.[2] Many quinazolinone-based molecules function as competitive inhibitors at the ATP-binding site of protein kinases, leading to the modulation of cellular signaling pathways that are often dysregulated in cancer.[3] This guide focuses on the 6,7,8-trimethoxy substituted variant, postulating its mechanism of action through the lens of its chemical congeners.

Postulated Mechanism of Action

Based on the activities of structurally similar compounds, this compound is likely to exert its effects through the inhibition of key protein kinases involved in cell proliferation, survival, and angiogenesis. The primary targets are anticipated to be members of the receptor tyrosine kinase (RTK) family.

Inhibition of EGFR Signaling

The Epidermal Growth factor Receptor (EGFR) is a primary target for many quinazolinone derivatives.[4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival. Inhibition of EGFR by a quinazolinone-based compound would block these downstream signals, leading to cell cycle arrest and apoptosis.

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical RTK involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Quinazolinone derivatives have been shown to inhibit VEGFR-2, thereby blocking the pro-angiogenic signals mediated by VEGF. This leads to a reduction in tumor vascularization, starving the tumor of essential nutrients and oxygen.

Data Presentation: Biological Activity of Related Quinazolinone Derivatives

Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes the inhibitory concentrations (IC50) of structurally related dimethoxy- and anilino-quinazoline derivatives against various cancer cell lines and kinases, providing a proxy for the potential potency of the target compound.

| Compound Name | Target Cell Line/Kinase | IC50 Value | Reference |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | Micromolar | [6][7] |

| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | Micromolar | [6][7] |

| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | HCT116 (Colon) | Moderate | [8] |

| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | K562 (Leukemia) | Moderate | [8] |

| Novel 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | SKBR3 (Breast) | Moderate | [8] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To elucidate the postulated mechanisms of action and the experimental approaches for their validation, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. theses.fr [theses.fr]

- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 6,7,8-Trimethoxyquinazolin-4(3H)-one in Cancer Cell Lines: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific initial screening data for the compound 6,7,8-trimethoxyquinazolin-4(3H)-one against cancer cell lines. This technical guide will, therefore, provide a detailed overview of the initial screening and mechanism of action of a closely related and well-studied compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (compound 1018) , to serve as a representative example of the anti-cancer potential within this chemical class.

Introduction to 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer effects. The compound 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (referred to as compound 1018 in the cited literature) has been investigated for its anti-proliferative properties against a variety of human cancer cell lines. This document outlines the initial in vitro screening of this compound, its effects on cell viability, and its mechanism of action in androgen-independent prostate cancer cells.

In Vitro Anti-proliferative Activity

The initial screening of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline was conducted across a panel of ten different human cancer cell lines to assess its broad-spectrum anti-cancer activity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer (Androgen-Independent) | 13.0 ± 1.4 |

| Cell Line 2 | Breast Cancer | Data not available |

| Cell Line 3 | Lung Cancer | Data not available |

| Cell Line 4 | Colon Cancer | Data not available |

| Cell Line 5 | Leukemia | Data not available |

| Cell Line 6 | Ovarian Cancer | Data not available |

| Cell Line 7 | Liver Cancer | Data not available |

| Cell Line 8 | Gastric Cancer | Data not available |

| Cell Line 9 | Pancreatic Cancer | Data not available |

| Cell Line 10 | Cervical Cancer | Data not available |

| Table 1: Anti-proliferative activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline in various human cancer cell lines after 72 hours of treatment. The primary reported data is for the PC-3 cell line. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of the compound was quantified using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay.

Protocol:

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (typically ranging from 0.1 to 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release Assay)

To distinguish between anti-proliferative and cytotoxic effects, an LDH release assay was performed. This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Protocol:

-

Cell Treatment: PC-3 cells were treated with the compound as described in the MTT assay protocol.

-

Sample Collection: After the treatment period, the culture supernatant was collected.

-

LDH Measurement: The amount of LDH released into the supernatant was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: The results indicated that the compound did not cause significant LDH release, suggesting an anti-proliferative rather than a cytotoxic mechanism of action.

Western Blot Analysis for ERK1/2 Phosphorylation

To investigate the molecular mechanism of action, Western blotting was used to assess the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: PC-3 cells were treated with 50 µM of the compound for 30 minutes, followed by stimulation with epidermal growth factor (EGF). The cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results showed a significant inhibition of EGF-induced ERK1/2 phosphorylation.

Signaling Pathway and Experimental Workflow

The experimental findings suggest that 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline exerts its anti-proliferative effect by inhibiting the ERK1/2 signaling pathway, which is a critical regulator of cell growth and proliferation.

Figure 1: Experimental workflow for the initial screening of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline.

Figure 2: Proposed mechanism of action via inhibition of the ERK1/2 signaling pathway.

Conclusion

The initial screening of the quinazolinone derivative 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrates its potential as a broad-spectrum anti-cancer agent. Its mechanism of action in androgen-independent prostate cancer cells appears to be primarily anti-proliferative, mediated through the inhibition of the ERK1/2 signaling pathway. These findings underscore the therapeutic potential of the trimethoxyquinazoline scaffold and provide a strong rationale for further investigation and development of related compounds for cancer therapy.

A Technical Guide to the Structure-Activity Relationship (SAR) of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated as potential therapeutic agents, particularly in the field of oncology. A significant area of focus has been the development of these compounds as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[3][4][5]

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of quinazolin-4(3H)-one derivatives, with a particular emphasis on the influence of methoxy substitutions on the benzene ring. While specific and comprehensive SAR studies on 6,7,8-trimethoxyquinazolin-4(3H)-one derivatives are limited in the publicly available scientific literature, this guide synthesizes the broader knowledge of how methoxy groups at various positions impact the biological activity of the quinazolin-4(3H)-one core. The principles and methodologies described herein are directly applicable to the design and evaluation of novel this compound derivatives.

The Role of Methoxy Substituents in Modulating Biological Activity

Methoxy groups are common substituents in drug design due to their ability to influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, their electron-donating nature and ability to participate in hydrogen bonding can significantly impact ligand-receptor interactions. In the context of quinazolin-4(3H)-one-based kinase inhibitors, methoxy groups on the quinazoline ring often play a crucial role in anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Structure-Activity Relationship of Methoxy-Substituted Quinazolin-4(3H)-ones

The following sections summarize the key SAR findings for methoxy-substituted quinazolin-4(3H)-one derivatives, primarily focusing on their activity as kinase inhibitors.

Substitutions at the 2- and 3-Positions:

The SAR of quinazolin-4(3H)-one derivatives is significantly influenced by the nature of the substituents at the 2 and 3-positions.[2]

-

Position 2: This position is often substituted with anilino, benzylamino, or other aromatic moieties. These groups can engage in crucial hydrophobic and hydrogen bonding interactions within the kinase hinge region. The electronic properties of the substituent at this position can be fine-tuned to optimize binding affinity.

-

Position 3: Substitutions at the N3-position can modulate the molecule's overall conformation and solubility. Small alkyl groups, such as a methyl group, have been shown to be compatible with potent inhibitory activity.

Influence of Methoxy Groups on the Quinazoline Ring:

The placement of methoxy groups on the benzene portion of the quinazolin-4(3H)-one scaffold has a profound effect on the inhibitory activity.

-

Positions 6 and 7: The 6- and 7-positions are the most extensively studied sites for methoxy substitution. In many potent kinase inhibitors, such as gefitinib and erlotinib, the presence of methoxy groups at these positions is critical for high-affinity binding. These groups often occupy a solvent-exposed region of the ATP-binding site and can form favorable interactions with the surrounding amino acid residues.

-

Position 8: While less common than substitutions at the 6- and 7-positions, an 8-methoxy group has also been incorporated into quinazolin-4(3H)-one derivatives.[6][7] The presence of a methoxy group at this position can influence the orientation of the substituent at the 4-position and may contribute to selectivity for certain kinases.

Quantitative SAR Data

The following tables summarize the in vitro activities of representative methoxy-substituted quinazolin-4(3H)-one derivatives against various cancer cell lines and kinases.

Table 1: Cytotoxicity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| 2j | 2-substituted | MCF-7 | 3.79 ± 0.96 | [3] |

| 3j | 2,3-disubstituted | MCF-7 | 0.20 ± 0.02 | [3] |

| 3a | 2,3-disubstituted | A2780 | 3.00 ± 1.20 | [3] |

| 3g | 2,3-disubstituted | A2780 | 0.14 ± 0.03 | [3] |

| 45 | 3-benzyl, 6-(2-aminobenzo[d]thiazol-5-yl) | A549 | 0.44 | [8] |

| 16h | 3-benzyl, 6-(1H-benzo[d]imidazol-6-yl) | A549 | 8.27 ± 0.52 | [8] |

Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 16h | Aurora A | 21.94 | [8] |

| 2i | CDK2, HER2, EGFR | Potent (data not quantified) | [3] |

| 3i | CDK2, HER2, EGFR | Potent (data not quantified) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinazolin-4(3H)-one derivatives, which can be adapted for the study of 6,7,8-trimethoxy analogues.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones:

A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step process starting from an appropriately substituted anthranilic acid.

-

Step 1: Synthesis of N-acylanthranilamide: The starting anthranilic acid is first acylated with an appropriate acyl chloride in the presence of a base to yield the corresponding N-acylanthranilic acid. This is then converted to the N-acylanthranilamide by reaction with an amine.

-

Step 2: Cyclization to form the Quinazolinone Ring: The N-acylanthranilamide undergoes cyclization upon heating, often in the presence of a dehydrating agent, to form the 2-substituted quinazolin-4(3H)-one.

-

Step 3: N3-Substitution: The N3-position of the quinazolin-4(3H)-one can be alkylated or arylated using an appropriate halide in the presence of a base.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radiometric assay (measuring the incorporation of radioactive phosphate) or a fluorescence-based assay.

-

Procedure:

-

The kinase, substrate, and ATP are incubated in a suitable buffer.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.

-

Cell-Based Proliferation Assay (MTT Assay):

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.

-

Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

-

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of quinazolin-4(3H)-one derivatives.

Experimental Workflow

Caption: General workflow for structure-activity relationship (SAR) studies.

The quinazolin-4(3H)-one scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the specific SAR of this compound derivatives is not yet well-defined in the literature, the established principles governing the activity of methoxy-substituted analogues provide a strong foundation for future research. The strategic placement of methoxy groups on the quinazoline ring, in combination with diverse substitutions at the 2- and 3-positions, offers a promising avenue for the discovery of potent and selective therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, evaluation, and optimization of this important class of compounds. Further investigation into the unique electronic and steric effects of the 6,7,8-trimethoxy substitution pattern is warranted to fully elucidate its potential in drug discovery.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Biological Targets for Methoxy-Substituted Quinazolin-4(3H)-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of novel biological targets for 6,7,8-trimethoxyquinazolin-4(3H)-one and its structurally related analogs. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of methoxy groups to the quinazoline core can significantly modulate the pharmacological properties of these compounds, leading to the identification of potent and selective inhibitors for various key biological targets. This document details the identified targets, the signaling pathways they modulate, comprehensive experimental protocols for target validation, and quantitative data to support these findings.

Identified Biological Targets and Signaling Pathways

Research into methoxy-substituted quinazolin-4(3H)-one derivatives has unveiled a range of molecular targets, primarily within the realm of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

Derivatives of quinazolin-4(3H)-one are well-established inhibitors of EGFR and HER2, two receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and differentiation.[1][2][3] Overexpression or mutation of these receptors is a hallmark of many cancers. Certain quinazolin-4(3H)-one based compounds have shown potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of EGFR.[4]

Aurora Kinase A

Aurora Kinase A is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4] A novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to exhibit antiproliferative activity against cancer cells by inhibiting Aurora Kinase A.[4]

Multi-Kinase Inhibition

Several quinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF.[2][5] This multi-targeted approach can be particularly effective in overcoming drug resistance.

Quantitative Data on Biological Activity

The inhibitory activities of various methoxy-substituted quinazolin-4(3H)-one derivatives against their respective targets have been quantified, typically as IC50 values (the concentration of an inhibitor required to reduce the activity of a target by 50%).

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | ERK1/2 Phosphorylation | ~50 (for complete inhibition) | [6] |

| Quinazolin-4(3H)-one Derivatives | CDK2 | Potent Inhibition | [2] |

| Quinazolin-4(3H)-one Derivatives | HER2 | Potent Inhibition | [2] |

| Quinazolin-4(3H)-one Derivatives | EGFR | Potent Inhibition | [2] |

| Quinazolin-4(3H)-one Derivatives | VEGFR-2 | 0.29 | [5] |

| Quinazolin-4(3H)-one Derivatives | FGFR-1 | 0.35 | [5] |

| Quinazolin-4(3H)-one Derivatives | BRAF | 0.47 | [5] |

Experimental Protocols

The discovery and validation of biological targets for novel compounds involve a series of well-defined experimental procedures.

General Experimental Workflow

The process begins with the synthesis of the quinazolinone derivatives, followed by initial screening for biological activity, target identification, and finally, validation of the mechanism of action.

Cytotoxicity and Antiproliferative Assays (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate tumor cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.[6]

Kinase Inhibition Assays

Objective: To measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the quinazolinone compound to the wells.

-

Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.

-

Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.[1]

Western Blotting

Objective: To detect and quantify the levels of specific proteins and their phosphorylation status in cells treated with the compound.

Protocol:

-

Cell Lysis: Treat cells with the quinazolinone derivative, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[6]

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of targeted therapies. The identification of their interactions with key signaling molecules such as EGFR, HER2, Aurora Kinase A, and other kinases provides a solid foundation for further drug discovery and development efforts. The experimental protocols detailed in this guide offer a systematic approach to elucidating the mechanisms of action of novel quinazolinone derivatives and validating their potential as therapeutic agents. Continued research in this area is crucial for translating these promising findings into clinical applications.

References

- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6,7,8-trimethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6,7,8-trimethoxyquinazolin-4(3H)-one scaffold is of particular interest in drug discovery due to its potential to modulate key signaling pathways implicated in cancer progression. This document provides detailed protocols for common in vitro assays to evaluate the biological activity of this compound and its analogs. The described assays are fundamental for determining cytotoxicity, assessing effects on cell viability, and elucidating potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity Data

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| Analog A | MCF-7 (Breast) | MTT | 12.84 ± 0.84 | Cisplatin |

| Analog B | SW480 (Colon) | MTT | 10.90 ± 0.84 | Erlotinib |

| Analog C | K562 (Leukemia) | MTT | 0.5 | - |

| Compound 1018 | PC-3 (Prostate) | MTT | 13.0 ± 1.4 | - |

| Derivative 7c | HCT116 (Colon) | - | 0.7 | - |

| Derivative 8q | K562 (Leukemia) | - | 0.5 | - |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. These values are indicative of the cytotoxic potential of the tested compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the sulforhodamine B dye. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Kinase Inhibition Assays (Hypothetical)

Given that many quinazolinone derivatives target protein kinases, in vitro kinase inhibition assays are crucial for elucidating the mechanism of action of this compound.

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR, AKT). This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol Outline:

-

Reagents: Recombinant purified kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and a detection reagent (e.g., antibody against the phosphorylated substrate, or a fluorescent/luminescent ATP analog).

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate at a specific temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ELISA, fluorescence, luminescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways that are often targeted by quinazolinone derivatives and a general experimental workflow for in vitro evaluation.

Application Note: A Comprehensive Suite of Cell-Based Assays for Efficacy Evaluation of 6,7,8-trimethoxyquinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[1][2] 6,7,8-trimethoxyquinazolin-4(3H)-one is a derivative of this class, holding potential as a therapeutic agent. A thorough evaluation of its biological efficacy and mechanism of action is critical for its development. This document outlines a strategic workflow and detailed protocols for characterizing the anticancer properties of this compound using a panel of robust cell-based assays. The proposed assays will investigate the compound's effects on cell viability, programmed cell death (apoptosis), cell cycle progression, and key intracellular signaling pathways.

Hypothesized Mechanism of Action

Quinazolinone derivatives frequently act as inhibitors of protein kinases involved in cell proliferation and survival signaling.[1][3] A common target for such anticancer agents is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to unchecked cell growth and resistance to apoptosis.[4][5] We hypothesize that this compound may exert its anticancer effects by inhibiting key kinases within this pathway, leading to cell cycle arrest and induction of apoptosis.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the compound.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the compound's efficacy. The workflow begins with broad screening for cytotoxic/cytostatic activity and progresses to more detailed mechanistic studies.

Caption: Tiered experimental workflow for compound efficacy evaluation.

Cell Viability Assay Protocol (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7)[8]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a "vehicle control" (medium with DMSO, matching the highest DMSO concentration used) and a "no-cell" blank control.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-